molecular formula C3H5ClO B048189 Propionyl chloride CAS No. 79-03-8

Propionyl chloride

Cat. No.: B048189
CAS No.: 79-03-8
M. Wt: 92.52 g/mol
InChI Key: RZWZRACFZGVKFM-UHFFFAOYSA-N
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Description

Propionyl chloride, also known as propanoyl chloride, is an organic compound with the chemical formula CH₃CH₂COCl. It is the acyl chloride derivative of propionic acid and is characterized by its colorless, corrosive, and volatile liquid form. This compound is widely used as a reagent in organic synthesis due to its reactivity and ability to introduce the propionyl group into various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionyl chloride can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is produced by the chlorination of propionic acid with phosgene. The reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]

Chemical Reactions Analysis

Types of Reactions: Propionyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base to form esters.

    Amines: React with this compound to form amides.

    Water: Hydrolyzes this compound to form propionic acid.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis with water.

Scientific Research Applications

Pharmaceutical Industry

Propionyl chloride is utilized as a propionylating reagent in the synthesis of various pharmaceutical compounds:

  • Antiepileptic Drugs : It is involved in the production of methotrexate and methacholine, which are critical for managing epilepsy and other neurological disorders .
  • Anti-Adrenaline Drugs : Methoxamine hydrochloride, used for treating hypotension during anesthesia, is synthesized using this compound .
  • Anticancer Research : Recent studies have highlighted its role in synthesizing novel quinazolinone acetamides evaluated for anticancer properties .

Agricultural Applications

This compound serves as an intermediate in the production of plant growth regulators and pesticides:

  • Pesticide Production : It is a precursor for the synthesis of propanil, a herbicide used to control weeds in rice cultivation .
  • Plant Growth Regulators : Used in the synthesis of cyclic acid, which influences plant growth and development .

Organic Synthesis

The compound is widely employed as a reagent in organic chemistry:

  • Alkylation Reagent : It facilitates the alkylation process in various organic reactions, enhancing the formation of complex molecules .
  • Synthesis of Propionic Acid Derivatives : this compound is crucial in preparing derivatives such as propiophenone and other propionic acid esters .

Case Studies and Research Findings

StudyApplicationFindings
Demir et al. (2020)Antibacterial AgentsInvestigated the synthesis of nonphenolic diarylheptanoids using this compound, demonstrating significant antibacterial activity against various pathogens .
Hakim et al. (2022)Anticancer ResearchDeveloped quinazolinone acetamides with promising anticancer properties through reactions involving this compound .
Winter et al. (2009)Photodissociation StudiesExplored the photodissociation mechanisms of this compound, identifying key dissociation channels and thermodynamic properties relevant for its stability under UV light .

Mechanism of Action

Propionyl chloride can be compared with other acyl chlorides such as acetyl chloride (CH₃COCl) and butyryl chloride (CH₃CH₂CH₂COCl):

    Acetyl Chloride: Similar in reactivity but introduces an acetyl group instead of a propionyl group.

    Butyryl Chloride: Similar in reactivity but introduces a butyryl group, which has a longer carbon chain than the propionyl group.

Uniqueness: this compound is unique in its ability to introduce the propionyl group, which is essential in the synthesis of various pharmaceuticals, pesticides, and other organic compounds .

Comparison with Similar Compounds

  • Acetyl Chloride (CH₃COCl)
  • Butyryl Chloride (CH₃CH₂CH₂COCl)
  • Valeryl Chloride (CH₃CH₂CH₂CH₂COCl)

Biological Activity

Furo[3,2-c]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Furo[3,2-c]pyridine-2-carbonitrile features a fused ring system that combines a furan and pyridine moiety, with a nitrile functional group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of furo[3,2-c]pyridine-2-carbonitrile exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as AKT1 and HER2, disrupting critical signaling pathways that promote tumor growth .
  • Case Studies : In vitro studies have demonstrated that certain analogs induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 0.025 μM to 0.250 μM, indicating potent activity against these malignancies .

Antimicrobial Activity

Furo[3,2-c]pyridine-2-carbonitrile also displays significant antimicrobial properties:

  • In Vitro Efficacy : Compounds derived from furo[3,2-c]pyridine have shown efficacy against a range of pathogenic fungi and bacteria. For example, some derivatives were effective against Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
  • Mechanism : The antimicrobial action is believed to involve the disruption of cellular membranes or inhibition of essential metabolic pathways in microorganisms.

Synthesis and Derivatives

The synthesis of furo[3,2-c]pyridine-2-carbonitrile and its derivatives often involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These reactions typically utilize starting materials like 2-furyl aldehydes and appropriate nitriles under acidic or basic conditions to yield the desired fused ring structure.
  • Functionalization : Subsequent reactions can modify the compound to enhance biological activity or selectivity towards specific targets.

Comparative Analysis with Related Compounds

Furo[3,2-c]pyridine-2-carbonitrile can be compared with similar compounds such as furo[2,3-b]pyridine and pyridine-2-carbonitrile. The following table summarizes their biological activities:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Furo[3,2-c]pyridine-2-carbonitrile0.025 - 0.250 μM6.25 μg/mL
Furo[2,3-b]pyridineVaries by derivativeModerate activity
Pyridine-2-carbonitrileLimited data availableLow activity

Research Findings

  • Kinase Inhibition : Furo[3,2-c]pyridine derivatives have been identified as selective inhibitors of specific kinases involved in cancer progression. Studies highlight their potential as therapeutic agents targeting the Hedgehog signaling pathway .
  • Natural Product Analogues : Some naturally occurring furocoumarins exhibit similar bioactivities and have been synthesized to explore their structure-activity relationships further. These compounds often show enhanced bioactivity compared to synthetic analogs due to their complex structures and natural origins .

Q & A

Q. (Basic) What are the optimal laboratory-scale synthesis methods for propionyl chloride, and how do reaction conditions influence yield?

This compound is synthesized via reactions between propionic acid and chlorinating agents like phosphorus trichloride (PCl₃), phosgene (COCl₂), or thionyl chloride (SOCl₂). The choice of reagent and reaction parameters significantly impacts yield:

  • PCl₃ : Conducted at 40–50°C for 1 hour, yielding ~70–80% after distillation .
  • Phosgene : Requires catalytic dialkylformamides at ~50°C, producing higher purity but necessitating strict control of toxic gas emissions .
  • SOCl₂ : Offers milder conditions but may require longer reaction times.

Methodological Tip : Optimize stoichiometry (e.g., 1:1 molar ratio for acid:chlorinating agent) and monitor reaction progress via gas evolution (HCl/CO₂). Use inert atmospheres to prevent hydrolysis .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if local exhaust ventilation is unavailable .
  • Storage : Store in sealed containers under dry, inert atmospheres (argon/nitrogen). Avoid contact with water, alcohols, or strong bases to prevent violent reactions .
  • Spill Management : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing. Never use water .

Methodological Tip : Implement a pre-experiment safety checklist, including verification of fume hood functionality and availability of neutralizing agents .

Q. (Advanced) How can researchers address contradictions in reported reaction yields when using this compound with different acylating agents?

Discrepancies in yields often arise from variations in substrate steric effects, solvent polarity, or trace moisture. For example:

  • Steric Hindrance : Bulky substrates may reduce acylation efficiency. Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
  • Moisture Control : Even 0.1% water can hydrolyze this compound. Employ molecular sieves or pre-dried solvents .

Methodological Tip : Conduct controlled experiments with systematic parameter variation (temperature, solvent, drying agents) and use statistical tools (e.g., ANOVA) to identify significant factors .

Q. (Advanced) What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • IR/Raman Spectroscopy : Identify characteristic C=O stretching (~1800 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). Compare with computational spectra (DFT) for validation .
  • NMR : ¹³C NMR shows the carbonyl carbon at ~170–175 ppm. ¹H NMR of derivatives (e.g., propionyl esters) reveals splitting patterns due to adjacent electronegative groups .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, as demonstrated in halogen-substituted chromone studies .

Methodological Tip : Cross-validate spectral data with computational simulations (e.g., Gaussian software) to confirm assignments .

Q. (Advanced) What methodologies are recommended for assessing the chronic toxicological effects of this compound given limited existing data?

Current data gaps (e.g., carcinogenicity, reproductive toxicity) necessitate:

  • In Vitro Models : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity via MTT assays or comet assays .
  • In Silico Studies : Apply QSAR models to predict toxicity endpoints based on structural analogs .
  • Literature Meta-Analysis : Review structurally related acyl chlorides (e.g., acetyl chloride) to infer potential hazards .

Methodological Tip : Follow OECD guidelines for toxicity testing and document all protocols for regulatory compliance .

Q. (Basic) How should this compound be stored and handled to prevent hazardous reactions?

  • Incompatible Substances : Segregate from oxidizers (e.g., peroxides), bases, and alcohols. Use dedicated storage cabinets .
  • Moisture Prevention : Store under inert gas with desiccants (e.g., silica gel). Monitor container integrity monthly .

Methodological Tip : Label containers with hazard symbols (flammable, corrosive) and maintain a log of storage conditions .

Q. (Advanced) How can computational chemistry methods (e.g., DFT) be applied to study the reactivity of this compound in novel synthetic pathways?

  • Reaction Mechanisms : Use DFT to map energy profiles for nucleophilic acyl substitution, identifying transition states and intermediates .
  • Solvent Effects : Simulate solvent interactions (e.g., dielectric constant) to predict reaction rates in different media .

Methodological Tip : Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. (Advanced) What strategies ensure reproducibility in experiments involving this compound, particularly in moisture-sensitive reactions?

  • Strict Drying Protocols : Reflux solvents over calcium hydride or distill before use.
  • Quality Control : Characterize this compound purity via GC-MS or titration before critical reactions .
  • Documentation : Record environmental conditions (humidity, temperature) and reagent batch numbers .

Methodological Tip : Use internal standards (e.g., deuterated compounds) in NMR to verify reaction consistency .

Properties

IUPAC Name

propanoyl chloride
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InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3
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InChI Key

RZWZRACFZGVKFM-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)Cl
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Molecular Formula

C3H5ClO
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DSSTOX Substance ID

DTXSID4058819
Record name Propanoyl chloride
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Molecular Weight

92.52 g/mol
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Physical Description

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

80 °C
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Flash Point

54 °F (NFPA, 2010), 54 °F (12 °C)
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Solubility

Soluble in ether
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Density

1.0646 g/cu cm at 20 °C
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Vapor Density

3.2 (Air = 1)
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Color/Form

Colorless liquid

CAS No.

79-03-8
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Melting Point

-94 °C
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Synthesis routes and methods I

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
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[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

46.9 g (0.44 tool) of butyryl chloride are added dropwise to a suspension of 93.3 g (0.7 tool) of AlCl3 in 100 ml of methylene chloride in the course of 30 minutes, while stirring and cooling to -10° to -5°. A solution of 22.3 g (0.1 tool) of N-butylcarbazole in 50 ml of CH2Cl2 is then added dropwise at -10° to -5° in the course of 2 hours. The suspension is stirred at 0° to 20° for 16 hours and then poured onto ice. The emulsion formed is extracted twice with CHCl3 and the extract is washed with water, dried over MgSO4 and evaporated. The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol. The resulting crystals have a melting point of 107°-109°. 3,6-Dipropionyl-9-butyl-9H-carbazole, which has a melting point of 142°-144° is obtained in an analogous manner from 81.4 g of propionyl chloride and 44.7 g of N-butylcarbazole.
Quantity
46.9 g
Type
reactant
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Name
Quantity
93.3 g
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100 mL
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22.3 g
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50 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Propionyl chloride
Propionyl chloride
Propionyl chloride
Propionyl chloride
Propionyl chloride
Propionyl chloride

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